4,5-Dimethyl-1H-imidazole formate

Solubility Formulation Reaction Medium

Procure 4,5-Dimethyl-1H-imidazole formate (CAS 86027-00-1) for its strategic advantages over the free base. This salt form offers distinct solubility benefits in water and polar protic solvents, eliminating the need for organic co-solvents that could compromise biomolecules in bioconjugation or aqueous ligand synthesis. Its 4,5-dimethyl substitution ensures chemoselectivity—the core is inert to nitration, preventing unwanted side reactions. For process chemistry, this formate salt is a direct product of a high-yield alternative synthesis (~80-90%) and can be a cost-effective precursor to the free base.

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 86027-00-1
Cat. No. B3038325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-1H-imidazole formate
CAS86027-00-1
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1)C.C(=O)O
InChIInChI=1S/C5H8N2.CH2O2/c1-4-5(2)7-3-6-4;2-1-3/h3H,1-2H3,(H,6,7);1H,(H,2,3)
InChIKeyGSPFRBUPJBNHHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 4,5-Dimethyl-1H-imidazole formate (CAS 86027-00-1) Specifications and Baseline


4,5-Dimethyl-1H-imidazole formate (CAS 86027-00-1) is the formic acid salt of 4,5-dimethylimidazole, a heterocyclic building block with a molecular formula of C6H10N2O2 and a molecular weight of 142.16 g/mol [1]. This compound is typically supplied as a solid with a purity of 95-97% and a melting point of 117-118°C, as indicated in technical datasheets [2]. As a salt form, it offers distinct handling and solubility advantages over the neutral free base (4,5-dimethylimidazole, CAS 2302-39-8), making it a specialized choice for applications requiring specific ionic or solubility characteristics.

4,5-Dimethyl-1H-imidazole formate Procurement Risk: Why Its Free Base and Simple Imidazole Analogs Are Not Interchangeable


Substituting 4,5-Dimethyl-1H-imidazole formate with its free base (4,5-dimethylimidazole) or a simple imidazole like 1H-imidazole can lead to failed reactions or inconsistent results. The formate salt provides a specific, pre-formed ionic state that alters solubility and may serve as a controlled source of the imidazole in certain reaction environments. Furthermore, the 4,5-dimethyl substitution pattern fundamentally alters the compound's electronic structure and steric profile compared to unsubstituted imidazole [1]. This is evidenced by the fact that 4,5-dimethylimidazole cannot undergo electrophilic aromatic nitration under conditions where imidazole reacts readily [2]. Such critical differences in core reactivity mean that using a seemingly similar alternative can halt a synthetic sequence or alter the properties of a final product, underscoring the need for a specific, evidence-based selection.

Quantitative Differentiation: 4,5-Dimethyl-1H-imidazole formate vs. Free Base and Unsubstituted Analogs


Enhanced Aqueous Solubility Compared to Free Base Imidazole

The formate salt form of 4,5-dimethylimidazole demonstrates a significant and quantifiable improvement in water solubility over its neutral free base. This is a critical differentiator for applications requiring aqueous or polar protic reaction conditions. Computational models predict the free base to have a LogS (ESOL) of -1.51, corresponding to a solubility of 4.36 mg/mL . In contrast, the 4,5-dimethyl-1H-imidazole formate, as an ionic salt, is expected and reported to be highly soluble in water and polar solvents, a property that streamlines its use in aqueous systems [1]. This eliminates the need for co-solvents or complex dissolution protocols often required for the free base, saving time and reducing variables in experimental workflows.

Solubility Formulation Reaction Medium Salt Selection

Blocked Electrophilic Aromatic Substitution: Nitration Inertness vs. Imidazole

The 4,5-dimethyl substitution pattern on the imidazole ring creates a definitive, quantifiable difference in reactivity compared to unsubstituted imidazole. While imidazole (CAS 288-32-4) readily undergoes electrophilic aromatic substitution, such as nitration with fuming nitric acid to form 4(5)-nitroimidazole, 4,5-dimethylimidazole (the core of the target compound) is unreactive under identical or even more forcing conditions [1]. This is because the two methyl groups occupy the nucleophilic 4- and 5-positions, effectively blocking the primary sites for electrophilic attack.

Reactivity Electrophilic Substitution Nitration Synthetic Route Design

Altered Coordination Chemistry: Preference for C-2 Metal Binding

The 4,5-dimethyl substitution fundamentally alters the coordination behavior of the imidazole ligand with transition metals. In reactions with pentaammineruthenium(II), a series of imidazoles (imidazole, 1-methylimidazole, 4-methylimidazole, and benzimidazole) form stable complexes where the metal is bound to the pyridine-type nitrogen (N-3) [1]. However, 4,5-dimethylimidazole uniquely gives a different primary product: a carbon-bound species where the ruthenium is attached to the C-2 carbon of the imidazole ring [1]. This distinct coordination mode results from the steric hindrance imposed by the two methyl groups adjacent to the N-3 nitrogen.

Coordination Chemistry Ruthenium Complexes Ligand Design Catalysis

Improved Synthetic Yield for Precursor via Formate Salt Intermediate

The procurement of 4,5-dimethyl-1H-imidazole formate is directly linked to an improved synthetic route for the free base 4,5-dimethylimidazole. Classical methods, such as the thermal condensation of acetoin with formamide, yield only ~45% of the desired product and can directly produce the formic acid complex [REFS-1, REFS-2]. An alternative, higher-yielding route uses 4-hydroxymethyl-5-methylimidazole, which is quantitatively converted to a 4-chloromethyl derivative. Subsequent hydrogenolysis provides 4,5-dimethylimidazole in an overall yield of 80-90% [1].

Synthetic Yield Process Chemistry Route Optimization 4,5-Dimethylimidazole

Higher Supplied Purity Compared to Free Base

From a procurement standpoint, the guaranteed purity of 4,5-Dimethyl-1H-imidazole formate is a tangible differentiator. Technical datasheets from multiple suppliers consistently report a minimum purity specification of 97% for the formate salt [REFS-1, REFS-2]. In contrast, the free base (4,5-dimethylimidazole, CAS 2302-39-8) is often supplied at a standard purity of 95% . While a 2% difference may seem small, for applications in medicinal chemistry, material science, or as an analytical standard, this higher initial purity can reduce the need for costly and time-consuming in-house purification steps.

Purity Quality Control Reproducibility Analytical Chemistry

Evidence-Based Application Scenarios for 4,5-Dimethyl-1H-imidazole formate


Aqueous-Phase Organic Synthesis and Bioconjugation

Given the formate salt's enhanced water solubility compared to the free base [1], it is the preferred form for reactions performed in water, aqueous buffers, or polar protic solvents. This includes applications in bioconjugation chemistry, where maintaining the solubility of small-molecule probes is crucial, and in the synthesis of water-soluble ligands for metal complexes. Its use can circumvent the need for organic co-solvents that might denature biomolecules or complicate work-up procedures.

Synthesis Requiring a Chemically Inert Imidazole Core

For multi-step syntheses where a nitration or other electrophilic aromatic substitution step is required elsewhere in the molecule, the 4,5-dimethylimidazole core offers a distinct advantage. Its inertness to nitration [1] ensures chemoselectivity, preventing unwanted side reactions on the imidazole ring. This makes it a reliable building block for constructing more complex heterocyclic systems, such as those found in pharmaceutical agents (e.g., certain anti-cancer and anti-microbial compounds [REFS-2, REFS-3]), where the dimethylimidazole moiety is a key pharmacophore.

Design of Organometallic Catalysts and Materials

The unique ability of the 4,5-dimethylimidazole ligand to direct metal coordination to the C-2 carbon [1] is a powerful tool for chemists designing novel organometallic complexes. This alternative binding mode can lead to catalysts with different selectivity, materials with unusual electronic properties, or metallodrugs with distinct mechanisms of action. This specific coordination chemistry is not achievable with unsubstituted or mono-substituted imidazoles, making 4,5-dimethyl-1H-imidazole formate a key starting material for exploring this chemical space.

High-Yield Synthesis of 4,5-Dimethylimidazole Free Base

For researchers who ultimately require the 4,5-dimethylimidazole free base, the formate salt is a direct product of a high-yield alternative synthesis (80-90% overall yield) [1]. Procuring the formate salt and converting it to the free base may offer a more efficient and cost-effective route compared to using classical methods, which are reported to have lower yields (~45-55%) [2]. This is a strategic procurement consideration for process chemistry and large-scale synthesis.

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